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Compound of Interest

Compound Name: 5-Fluoro-6-iodouridine

CAS No.: 87818-06-2

Cat. No.: B1356998

Get Quote

Part 1: Strategic Overview
5-Fluoro-6-iodouridine (FIdU) is a specialized dual-halogenated pyrimidine analog designed

primarily as a suicide substrate and covalent inhibitor for Orotidine 5'-Monophosphate

Decarboxylase (ODCase). Unlike its mono-halogenated cousins (e.g., 5-FU, 6-IU), the

combination of the electron-withdrawing fluorine at C5 and the excellent leaving group (iodine)

at C6 creates a unique "molecular trap."

Key Applications
Mechanistic Enzymology: FIdU (specifically its monophosphate form, 5-F-6-I-UMP) serves

as a covalent probe to map the active site of ODCase. It traps the enzyme by facilitating a

nucleophilic attack by a catalytic lysine residue (Lys145 in many species), leading to

irreversible inhibition.

Anticancer Drug Development: As a nucleoside prodrug, it enters cells, is phosphorylated by

kinases, and inhibits pyrimidine biosynthesis, effectively starving rapidly dividing tumor cells

of uridine.
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Structural Biology: The heavy iodine atom (

) aids in X-ray crystallographic phasing, while the covalent bond stabilizes enzyme-inhibitor
complexes for structural elucidation.

Part 2: Safety & Handling (Critical)
The C6-Iodine bond in FIdU is chemically labile and photosensitive. Strict adherence to these

handling parameters is required to prevent degradation into 5-fluorouridine (inactive control).

Parameter Specification Reason for Constraint

Light Exposure Amber vials / Darkroom

The C-I bond undergoes

homolytic cleavage under

UV/Vis light, generating

radicals.

Temperature -20°C (Storage) / Ice (Use)
Prevents thermal deiodination

and hydrolysis.

Solvent DMSO (Anhydrous)

Avoid protic solvents for stock

solutions to minimize

nucleophilic displacement of

iodine.

pH Stability pH 6.0 – 7.5

Unstable in alkaline conditions

(pH > 8.0) due to susceptibility

to nucleophilic attack at C6.

Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of 5-Fluoro-6-
iodouridine
Note: This protocol utilizes a lithiation-halogenation strategy starting from protected 5-

fluorouridine.

Reagents:
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Starting Material: 2',3',5'-Tri-O-protected-5-fluorouridine (e.g., TBDMS or Benzoyl protection).

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF.

Electrophile: Iodine (

) in anhydrous THF.

Quench: Acetic acid / Sodium thiosulfate.

Step-by-Step Methodology:

Cryogenic Lithiation:

Dissolve protected 5-fluorouridine (1.0 eq) in anhydrous THF under Argon.

Cool to -78°C (Dry ice/Acetone bath).

Add LDA (1.1 eq) dropwise over 15 minutes. Critical: Maintain temperature < -70°C to

prevent ribose ring opening.

Stir for 30 minutes to generate the C6-lithio species.

Iodination:

Dissolve Iodine (1.2 eq) in anhydrous THF.

Add the iodine solution dropwise to the lithiated mixture at -78°C. The solution will

transition from pale yellow to dark brown.

Stir for 1 hour, allowing the reaction to warm slowly to -20°C.

Quench & Workup:

Quench with dilute acetic acid in THF.

Wash with saturated

(Sodium Thiosulfate) to remove excess iodine (color change: brown
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clear).

Extract with Ethyl Acetate; dry over

.

Deprotection:

Use standard deprotection methods compatible with the protecting group (e.g., TBAF for

silyl groups) but avoid strong bases (like NaOMe) which will displace the C6-iodine.

Recommendation: Use mild acid hydrolysis or fluoride treatment.

Protocol B: ODCase Inhibition Assay (Kinetic
Characterization)
Objective: Determine the inactivation rate constant (

) of ODCase by 5-F-6-I-UMP.

Prerequisite: The nucleoside FIdU must be enzymatically or chemically phosphorylated to the

monophosphate (5-F-6-I-UMP) for this assay, or used in a cell lysate where kinases are

present. This protocol assumes the use of 5-F-6-I-UMP.[1]

Assay Conditions:

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Substrate: Orotidine 5'-monophosphate (OMP).

Enzyme: Recombinant ODCase (e.g., human or yeast).

Detection: UV Spectrophotometry (Decrease in Absorbance at 285 nm as OMP

UMP).

Workflow:

Baseline Activity:
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Add ODCase (10 nM final) to the cuvette containing Buffer + OMP (

concentration).

Record initial velocity (

).

Inhibitor Incubation:

Prepare varying concentrations of 5-F-6-I-UMP (0.1

M to 10

M).

Incubate ODCase with Inhibitor for defined time points (

min).

Residual Activity Measurement:

At each time point, withdraw an aliquot and dilute 1:100 into the assay mixture (Buffer +

OMP).

Measure the remaining velocity (

).

Data Analysis:

Plot

vs. Time for each inhibitor concentration

.

The slope of each line is

.
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Plot

vs.

to determine

(max inactivation rate) and

(affinity).

Part 4: Mechanism of Action & Visualization
The potency of 5-Fluoro-6-iodouridine stems from its ability to hijack the catalytic machinery

of ODCase. The enzyme attempts to decarboxylate the substrate, but the C6-Iodine acts as a

leaving group, allowing a nucleophilic attack by the active site Lysine.

Mechanistic Pathway Diagram
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Caption: Metabolic activation and suicide inhibition mechanism of 5-Fluoro-6-iodouridine
against ODCase.

Part 5: Data Presentation & Analysis
When evaluating FIdU derivatives, summarize kinetic data as follows to establish Structure-

Activity Relationships (SAR).

Table 1: Kinetic Parameters of ODCase Inhibition
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Compound
(

M)

(

)

Efficiency (

)
Mechanism

5-F-UMP > 100 N/A Low
Reversible /

Weak

6-I-UMP 2.5 0.15 0.06 Covalent (Slow)

5-F-6-I-UMP 0.8 0.45 0.56 Covalent (Fast)

Interpretation: The addition of the 5-Fluoro group (electron-withdrawing) to the 6-Iodo scaffold

significantly increases the electrophilicity of C6, resulting in a faster inactivation rate (

) compared to the non-fluorinated control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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